
(r)-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol is a phenolic compound characterized by the presence of a hydroxyethyl group and two methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol typically involves the reaction of 2,6-dimethoxyphenol with an appropriate hydroxyethylating agent under controlled conditions. One common method involves the use of ethylene oxide in the presence of a base, such as sodium hydroxide, to introduce the hydroxyethyl group. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of ®-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol may involve continuous flow reactors to optimize yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
®-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The phenolic hydroxyl group can be reduced to form an ether.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(1-oxoethyl)-2,6-dimethoxyphenol.
Reduction: Formation of 4-(1-ethoxyethyl)-2,6-dimethoxyphenol.
Substitution: Formation of various substituted phenolic compounds depending on the substituent introduced.
Scientific Research Applications
®-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties and effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol involves its interaction with various molecular targets. The hydroxyethyl group can participate in hydrogen bonding, while the phenolic hydroxyl group can act as a proton donor or acceptor. These interactions can influence cellular pathways and enzyme activities, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1-Hydroxyethyl)-2,6-dimethoxyphenol: Lacks the ®-configuration, which may affect its biological activity.
4-(1-Hydroxyethyl)-2,6-dimethylphenol: Similar structure but with methyl groups instead of methoxy groups.
4-(1-Hydroxyethyl)-2,6-dihydroxyphenol: Contains hydroxyl groups instead of methoxy groups.
Uniqueness
®-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol is unique due to its specific stereochemistry and the presence of both hydroxyethyl and methoxy groups. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H14O4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
4-[(1R)-1-hydroxyethyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C10H14O4/c1-6(11)7-4-8(13-2)10(12)9(5-7)14-3/h4-6,11-12H,1-3H3/t6-/m1/s1 |
InChI Key |
DDDDTTULEBRRJZ-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C(=C1)OC)O)OC)O |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)OC)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


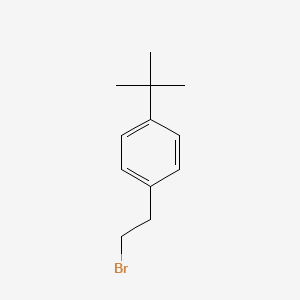
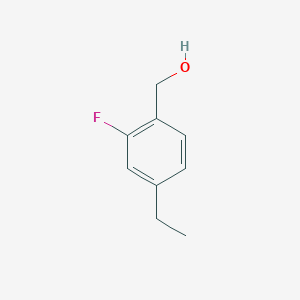
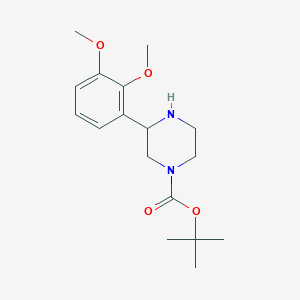

![[3-(methoxymethyl)cyclobutyl]urea,Mixtureofdiastereomers](/img/structure/B13599506.png)
![5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13599513.png)
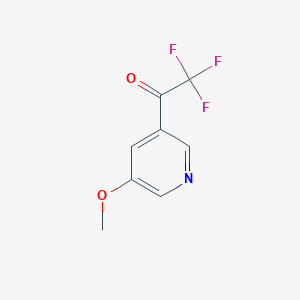

![5-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13599528.png)
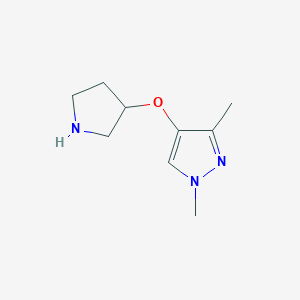
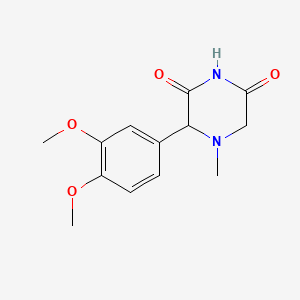

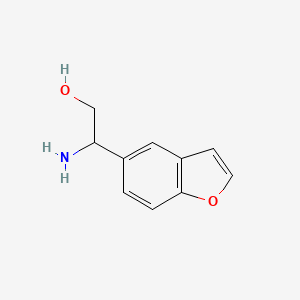
amino}propanoicacidhydrochloride](/img/structure/B13599557.png)
